Cas no 85-01-8 (Phenanthrene)

Phenanthrene is a kind of polycyclic aromatic hydrocarbon (PAH), which is often used as an indicator to monitor PAH contaminated matrix Phenanthrene can induce oxidative stress and inflammation
Phenanthrene structure
Phenanthrene structure
Phenanthrene
85-01-8
C14H10
178.229203701019
MFCD00001168
34334
995

Phenanthrene Properties

Names and Identifiers

    • Phenanthrene
    • phenanthrene, pure
    • Phenanthrenetech
    • Phenznthrene
    • Phenanthrene Zone Refined (number of passes:30)
    • Phenanthrene solution
    • METHYLENE CHLORIDE IN THE STANDARD MATERIAL OF THE PHILIPPINE ORGANIC POLLUTANTS, CERTIFIED REFERENCE MATERIAL
    • O-DIPHENYLENEETHYLENE
    • Phenanthracene
    • Phenanthren
    • PHENANTHRENE FOR SYNTHESIS
    • Phenanthrene standard solution
    • PHENANTHRENE, REAGENT
    • Phenanthrin
    • PHENANTHRINE
    • Phenantrin
    • Ravatite
    • NSC26256
    • [3]Helicene
    • AI3-00790
    • CCRIS 1233
    • HSDB 2166
    • Phenanthren [German]
    • UNII-448J8E5BST
    • 448J8E5BST
    • YNPNZTXNASCQKK-UHFFFAOYSA-N
    • Phenanthrene, 97%
    • Coal tar pitch volatiles: phenanthrene
    • DSSTox_CID_4254
    • DSSTox_RID_77342
    • DSSTox_GSID_24254
    • PEY
    • Phenanthrenato
    • phenanthroline;
    • 9-Phenanthrene
    • phenanthrene-ring
    • Phenanthrene, 98%
    • Ph
    • HMS2268O22
    • Phenanthrene, zone-refined, >=99.5%
    • Q422037
    • bmse000560
    • Z57139327
    • (3)HELICENE
    • CHEMBL46730
    • Phenanthrene 100 microg/mL in Acetonitrile
    • CID 71309489
    • P2877
    • NCGC00091177-01
    • LS-1845
    • NCGC00091177-03
    • NSC 26256
    • Phenanthrene-13C2
    • BDBM50159266
    • FT-0633623
    • SMR000112025
    • MLS002454437
    • W-104097
    • P0079
    • Phenanthrene 200 microg/mL in Isooctane
    • EINECS 201-581-5
    • Phenanthrene, certified reference material, TraceCERT(R)
    • Phenanthrene-
    • DTXSID6024254
    • EN300-18073
    • NCGC00091177-02
    • A841054
    • InChI=1/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10
    • P1310
    • NCGC00259187-01
    • STL453632
    • FT-0631391
    • 85-01-8
    • Phenanthrene, sublimed grade, >=99.5%
    • NCGC00254398-01
    • 9,10-Dehydrophenanthrene
    • Phenanthrene (purified by sublimation)
    • P0331
    • FT-0673667
    • AKOS008967330
    • Tox21_201638
    • CS-0013733
    • CHEBI:28851
    • AC-11346
    • Fenantreno
    • phenanthren, kemisk rent
    • MFCD00001168
    • NCGC00091177-04
    • AS-12847
    • Phenanthrene, purum, for fluorescence, >=97.0% (HPLC)
    • Phenanthrene 10 microg/mL in Acetonitrile
    • Phenanthrene Zone Refined
    • PHENANTHRENE (IARC)
    • DTXCID904254
    • Phenanthrene 10 microg/mL in Cyclohexane
    • PHENANTHRENE [MI]
    • PHENANTHRENE [HSDB]
    • WLN: L B666J
    • Tox21_300573
    • 1173018-81-9
    • HY-B1727
    • CAS-85-01-8
    • Phenanthrene, analytical standard, for environmental analysis
    • 5-Amino-6-chloro-3-pyridinecarboxylicacidmethylester
    • PHENANTHRENE [IARC]
    • FT-0673668
    • NSC-26256
    • NS00009484
    • DB-043112
    • +Expand
    • MFCD00001168
    • YNPNZTXNASCQKK-UHFFFAOYSA-N
    • 1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H
    • C1C=C2C=CC3C(C2=CC=1)=CC=CC=3
    • 1905428

Computed Properties

  • 178.07800
  • 0
  • 0
  • 0
  • 178.07825
  • 14
  • 174
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4.5
  • 0
  • 0

Experimental Properties

  • 3.99300
  • 0.00000
  • 7212
  • 1.5943
  • Insoluble
  • 340 °C(lit.)
  • 98-100 °C (lit.)
  • Fahrenheit: 51.8 ° f < br / > Celsius: 11 ° C < br / >
  • Soluble in alcohol, benzene, toluene, and glacial acetic acid
  • 5000 μg/mL in methanol
  • White shiny and fluorescent flake crystals
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, slightly soluble in ethanol, soluble in ether, glacial acetic acid, benzene, carbon tetrachloride, carbon disulfide, etc
  • Sensitive to light
  • 1.063 g/mL at 25 °C(lit.)

Phenanthrene Security Information

Phenanthrene Customs Data

  • 2902909090
  • China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Phenanthrene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003U4J-10g
Phenanthrene
85-01-8 97%
10g
$4.00 2024-04-21
A2B Chem LLC
AB78211-10g
Phenanthrene
85-01-8 97%
10g
$4.00 2024-04-19
abcr
AB177507-50 g
Phenanthrene, 98%; .
85-01-8 98%
50g
€75.20 2023-06-23
Ambeed
A175999-10g
Phenanthrene
85-01-8 97%
10g
$5.0 2024-07-24
Apollo Scientific
OR8782-100g
Phenanthrene
85-01-8 97%
100g
£70.00 2023-08-31
Chemenu
CM397998-500g
Phenanthrene
85-01-8 95%+
500g
$*** 2023-05-29
City Chemical
P7538-50GM
Phenanthrene P7538
85-01-8 98%
50gm
$110.20 2023-09-19
Cooke Chemical
A6856312-2ML
Phenanthrene standard solution
85-01-8 4.22μg/mLinmethanol
2ml
RMB 239.20 2023-09-07
Crysdot LLC
CD41000289-1000g
Phenanthrene
85-01-8 97%
1000g
$176 2024-07-18
Enamine
EN300-18073-0.05g
phenanthrene
85-01-8 95%
0.05g
$19.0 2023-09-19

Phenanthrene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Benzyltrimethylammonium tribromide Solvents: Dichloromethane ;  2 h, 25 °C
Reference
Ring-closing olefin metathesis of 2,2'-divinylbiphenyls: A novel and general approach to phenanthrenes
Iuliano, Anna; et al, Organic Letters, 2004, 6(21), 3711-3714

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Grubbs' catalyst ;  8 h, 25 °C
Reference
Polycyclic Aromatic Hydrocarbons by Ring-Closing Metathesis
Bonifacio, Margel C.; et al, Journal of Organic Chemistry, 2005, 70(21), 8522-8526

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  24 h, 20 °C
Reference
Studies towards the total synthesis of Sch 56036; isoquinolinone synthesis and the synthesis of phenanthrenes
Walker, Edward R.; et al, Tetrahedron Letters, 2005, 46(38), 6537-6540

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia ,  Diboronic acid Catalysts: Palladium Solvents: Methanol ,  1,2-Dichloroethane ;  1 h, 50 °C
Reference
Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine
Korvinson, Kirill A.; et al, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ;  5 h, 90 °C
Reference
Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations
Zhang, Jingjing; et al, Chemical Science, 2020, 11(18), 4786-4790

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile ;  5 h, 80 °C
Reference
Stannylated Vinylic Addition Polynorbornene: Probing a Reagent for Friendly Tin-Mediated Radical Processes
Garcia-Loma, Rodrigo; et al, European Journal of Organic Chemistry, 2017, 2017(29), 4247-4254

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
A convenient reduction of functionalized polycyclic aromatics into parent hydrocarbons
Node, Manabu; et al, Tetrahedron Letters, 1982, 23(6), 689-92

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Aluminum chloride Catalysts: Ethanethiol
Reference
Hard acid and soft nucleophile system. VII. A convenient reduction of functionalized polyarenes to parent polyarenes
Node, Manabu; et al, Chemical & Pharmaceutical Bulletin, 1983, 31(12), 4306-11

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  20 min, 0 °C
1.2 Solvents: Water ;  pH 7
Reference
Facile Synthesis of Polycyclic Aromatic Hydrocarbons: Bronsted Acid Catalyzed Dehydrative Cycloaromatization of Carbonyl Compounds in 1,1,1,3,3,3-Hexafluoropropan-2-ol
Fujita, Takeshi; et al, European Journal of Organic Chemistry, 2017, 2017(2), 262-265

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Di-μ-bromohexacarbonylbis(tetrahydrofuran)dirhenium Solvents: 1,2-Dichloroethane ;  24 h, 25 °C
Reference
Indium-catalyzed construction of polycyclic aromatic hydrocarbon skeletons via dehydration
Kuninobu, Yoichiro; et al, Journal of Organic Chemistry, 2011, 76(17), 7005-7009

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bismuth triflate Solvents: 1,2-Dichloroethane ;  2 h, 25 °C
Reference
Bismuth-Catalyzed Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) with a Phenanthrene Backbone via Cyclization and Aromatization of 2-(2-Arylphenyl)vinyl Ethers
Murai, Masahito; et al, Organic Letters, 2014, 16(16), 4134-4137

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Cobalt(II) acetylacetonate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Hexylmagnesium bromide Solvents: Tetrahydrofuran ;  12 h, 70 °C
Reference
Cobalt-Catalyzed Reduction of Aryl Sulfones to Arenes by Means of Alkylmagnesium Reagents
Fukuda, Jun-ichi; et al, Asian Journal of Organic Chemistry, 2018, 7(10), 2049-2052

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium
Reference
Intramolecular biaryl coupling: asymmetric synthesis of the chiral B-ring diol unit of pradimicinone
Kelly, T. Ross; et al, Tetrahedron Letters, 1990, 31(2), 161-4

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Methyldimethoxysilane Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Tricyclohexylphosphine Solvents: Toluene ;  rt; 12 h, 80 °C; cooled
Reference
Nickel-catalyzed reductive cleavage of aryl-oxygen bonds in alkoxy- and pivaloxyarenes using hydrosilanes as a mild reducing agent
Tobisu, Mamoru; et al, Chemical Communications (Cambridge, 2011, 47(10), 2946-2948

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
A convenient reduction of functionalized polycyclic aromatics into parent hydrocarbons
Node, Manabu; et al, Tetrahedron Letters, 1982, 23(6), 689-92

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis(tricyclo[3.3.1.13,7]dec-2-yl)-, chloride (1:1) Solvents: Toluene ;  3 min, rt
1.2 Solvents: Toluene ;  18 h, 160 °C
Reference
Nickel-catalyzed reductive cleavage of aryl alkyl ethers to arenes in absence of external reductant
Tobisu, Mamoru; et al, Chemical Science, 2015, 6(6), 3410-3414

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetrahydrofuran ,  Iodine Solvents: Toluene ,  Tetrahydrofuran ;  7 h, rt
Reference
Synthesis of derivatives of phenanthrene and helicene by improved procedures of photocyclization of stilbenes
Talele, Harish R.; et al, Bulletin of the Chemical Society of Japan, 2009, 82(9), 1182-1186

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Cyclohexane ;  8 min, rt
Reference
Efficient synthetic photocyclization for phenacenes using a continuous flow reactor
Okamoto, Hideki; et al, Chemistry Letters, 2014, 43(7), 994-996

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Iodine Solvents: Toluene ,  Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Continuous flow photocyclization of stilbenes - scalable synthesis of functionalized phenanthrenes and helicenes
Lefebvre, Quentin; et al, Beilstein Journal of Organic Chemistry, 2013, 9, 1883-1890

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Triethyl phosphite
Reference
Anomalous reactions of diethyl sodiophosphite and triethyl phosphite with some halogen derivatives
Arbuzov, B. A.; et al, Izvestiya Akademii Nauk SSSR, 1954, 837, 837-45

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  tert-Butyl nitrite Catalysts: Acridine Orange base Solvents: Dimethyl sulfoxide ;  0 °C; 6 h, rt
Reference
Visible-Light-Mediated Synthesis of Phenanthrenes through Successive Photosensitization and Photoredox by a Single Organocatalyst
Mandal, Tanumoy; et al, Organic Letters, 2022, 24(45), 8452-8457

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  48 h, rt
Reference
Ni-catalyzed mild hydrogenolysis and oxidations of C-O bonds via carbonate redox tags
Toupalas, Georgios ; et al, Nature Communications, 2023, 14(1),

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Tetrahydrofuran ;  48 h, rt
Reference
Catalytic disproportionation via carbonate redox tags - a unified strategy for mild hydrogenolysis and oxidations of C-O bonds
Toupalas, Georgios; et al, ChemRxiv, 2022, 1, 1-29

Synthetic Circuit 24

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  4 h, 90 °C
Reference
Nickel-Catalyzed Synthesis of Stereochemically Defined Enamides via Bi- and Tricomponent Coupling Reaction
Liu, Y.; et al, Organic Letters, 2017, 19(19), 5034-5037

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) (tetraglyme complex) Solvents: 1,2-Dichloroethane
Reference
Aromatization of hydrocarbons by oxidative dehydrogenation catalyzed by the mixed addenda heteropoly acid H5PMo10V2O40
Neumann, Ronny; et al, Journal of Organic Chemistry, 1989, 54(19), 4607-10

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Graphite (acidic, graphite oxide) Solvents: Chloroform ;  24 h, 100 °C; 100 °C → rt
Reference
C-H oxidation using graphite oxide
Jia, Hong-Peng; et al, Tetrahedron, 2011, 67(24), 4431-4434

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ,  Sodium iodide Solvents: Acetonitrile
Reference
Synthesis of 1,4-, 2,4-, and 3,4-dimethylphenanthrenes: a novel deoxygenation of arene 1,4-endoxides with trimethylsilyl iodide
Jung, Kee Yong; et al, Journal of Organic Chemistry, 1989, 54(24), 5667-75

Synthetic Circuit 28

Reaction Conditions
Reference
Deoxygenation of 1,4-epoxy-1,4-dihydroarenes with enneacarbonyldiiron
Best, Wayne M.; et al, Australian Journal of Chemistry, 1982, 35(4), 843-8

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Triphenyl phosphite Catalysts: Rhenium oxide (Re2O7) Solvents: Toluene ;  18 h, 80 °C
Reference
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes
Murai, Masahito; et al, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide ,  Water Catalysts: Cobalt dibromide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates
Li, Ninglin; et al, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  25 °C
Reference
Visible-light-induced photocatalytic reductive transformations of organohalides
Kim, Hyejin; et al, Angewandte Chemie, 2012, 51(49), 12303-12306

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Ferrous chloride Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Acetonitrile ;  16 h, 50 °C
1.3 Reagents: Water ;  15 min, rt
Reference
Iron-Catalyzed Reductive Radical Cyclization of Organic Halides in the Presence of NaBH4: Evidence of an Active Hydrido Iron(I) Catalyst
Ekomie, Audrey; et al, Angewandte Chemie, 2012, 51(28), 6942-6946

Synthetic Circuit 33

Reaction Conditions
1.1 Catalysts: Palladium diacetate Solvents: Cyclohexane ;  24 h, 140 °C
Reference
A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst
Modak, Atanu; et al, Chemical Communications (Cambridge, 2012, 48(35), 4253-4255

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane
Reference
The Stille reaction
Farina, Vittorio; et al, Organic Reactions (Hoboken, 1997, 50,

Synthetic Circuit 35

Reaction Conditions
1.1 Reagents: Hexamethylditin Catalysts: Tetrakis(triphenylphosphine)palladium
Reference
Intramolecular biaryl coupling: asymmetric synthesis of the chiral B-ring diol unit of pradimicinone
Kelly, T. Ross; et al, Tetrahedron Letters, 1990, 31(2), 161-4

Synthetic Circuit 36

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: Hexane ;  1.75 h
Reference
Air-Driven Potassium Iodide-Mediated Oxidative Photocyclization of Stilbene Derivatives
Matsushima, Tomoya; et al, Journal of Organic Chemistry, 2016, 81(17), 7799-7806

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: Diphenyl diselenide ,  Oxygen Solvents: Cyclohexane
Reference
Photocyclization of stilbenes and related molecules
Mallory, Frank B.; et al, Organic Reactions (Hoboken, 1984, 30,

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Reference
The Ramberg-Backlund rearrangement
Paquette, Leo A., Organic Reactions (Hoboken, 1977, 25,

Synthetic Circuit 39

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water
Reference
α-Halo sulfones. I. Conformational requirements of α-sulfonyl carbanions in the synthesis of phenanthrenes from 2-chloro-2,7-dihydro-3,4,5,6-dibenzothiepin 1,1-dioxides
Paquette, Leo A., Journal of the American Chemical Society, 1964, 86(19), 4085-9

Phenanthrene Raw materials

Phenanthrene Preparation Products

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